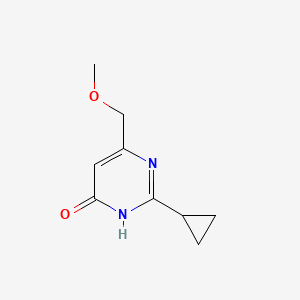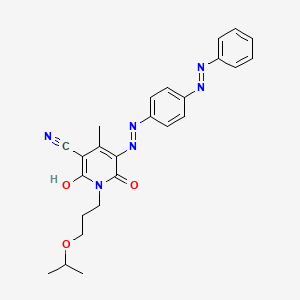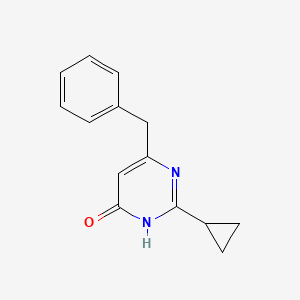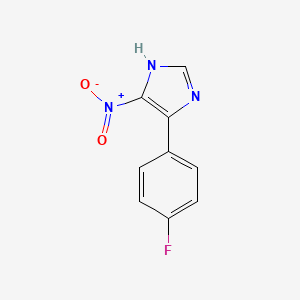![molecular formula C12H16ClNO2 B1489775 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1342564-28-6](/img/structure/B1489775.png)
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol (1-CPEP) is an organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal research, and lab experiments. This article discusses the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPEP.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols were synthesized for pharmacological and agrochemical screening, showing fungicidal activity. This highlights the potential of structurally related compounds in developing fungicides (Kuzenkov & Zakharychev, 2009).
Catalysis : Complexes with pyrrolidine derivatives were synthesized and applied as catalysts in organic reactions, demonstrating the utility of pyrrolidine structures in catalysis (Singh, Singh, & Singh, 2009).
Biological Evaluation
- Sigma Receptor Ligands : A study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines explored their binding affinity at sigma receptors, offering insights into the design of potential therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Corrosion Inhibition
- Steel Corrosion Inhibition : Novel pyrrolidine derivatives were synthesized and tested as corrosion inhibitors for steel in sulphuric acid, showing that pyrrolidin-2-one derivatives can effectively inhibit corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Optical Properties
- Electro-Optic Materials : Pyrrole-based donor-acceptor chromophores were synthesized and investigated as electro-optic materials, illustrating the application of pyrrole derivatives in the development of nonlinear optical/electro-optic devices (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-8-7-14-6-5-10(15)9-14/h1-4,10,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUYYKTCASZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



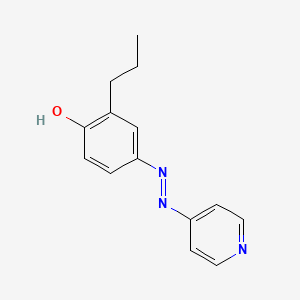
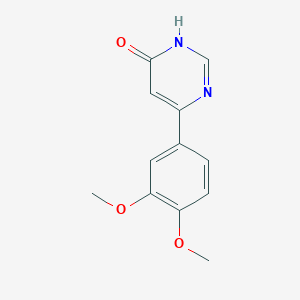
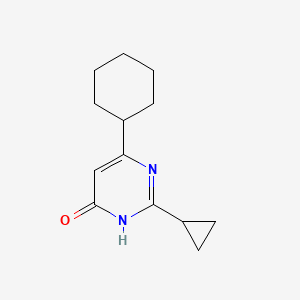
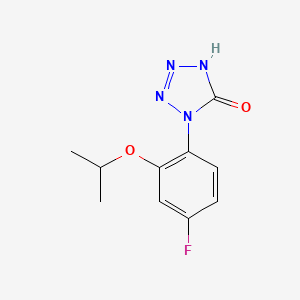
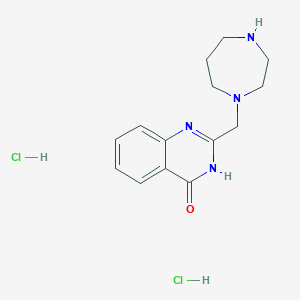
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)
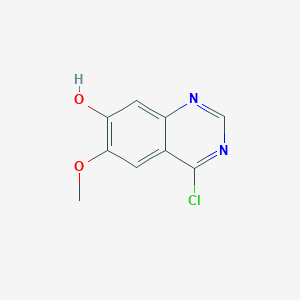
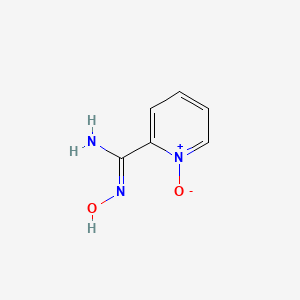
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)
